molecular formula C15H10O2 B191248 Flavone CAS No. 525-82-6

Flavone

Cat. No. B191248
Key on ui cas rn: 525-82-6
M. Wt: 222.24 g/mol
InChI Key: VHBFFQKBGNRLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05399584

Procedure details

The following references disclose certain compounds related to flavone having various effects on the gastrointestinal system; some are disclosed to have anti-ulcer activity: Belgian Patent No. 888,982 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Sep. 16, 1981; Japanese Patent No. 70-24111 of Taisho Pharmaceutical Co., Ltd., published Nov. 10, 1972; Japanese Patent No. 72-32888 of Taisho Pharmaceutical Co., Ltd., published Dec. 15, 1973; Japanese Patent No. 72-032889 of Taisho Pharm. Co., published Dec. 15, 1973; Japanese Patent No. 74-093023 of Taisho Pharmaceutical KK, published Feb. 24, 1976; Japanese Patent Application No. 78-098452 of Taisho Pharmaceutical KK, published Feb. 27, 1980; French Patent No. 011,196 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Nov. 10, 1980; Swiss Patent No. 126,197 of Khark Chem. Pharm., published May 13, 1977; German Patent No. 615,710 of Hoechst AG, published Nov. 11, 1987; Obolentseva, G. V. & Y. I. Khadzhai, "Pharmacological Data on Certain Aspects of the Action of Glycyrrhiza Flavonoids", Vop. Izuch. Ispol'z. Solodki Nauka. (1966), pp. 163-166; Gabor, M. & A. Kekes-Szabo, "Effect of Bioflavonoids in the Experimental Gastric Ulcer", Kiserl. Orvostud., Vol. 24, No. 1 (1972), pp. 1-4; Ciaceri, G. & G. Attaguile, "Effects of Luteolin, Apigenin, and Acacetin on Experimentally Induced Gastric Ulcer", Minerva Med., Vol. 63, No. 29 (1972), pp. 1665-1668; Selenina, L. V., R. N. Zozulya & T. N. Yakovleva, "Polyphenols of Potentilia Erecta and Their Biological Activity", Rast. Resur., Vol. 9, No. 3 (1973), pp. 409-414; Parmar, N. S. & M. N. Ghosh, "The Anti-Inflammatory and Anti-Gastric Ulcer Activities of Some Bio flavonoids", Bull. Jawaharlal Inst. Post-Grad. Med. Educ. Res., Vol. 1, No. 1 (1976), pp. 6-11; Pfister, J. R., W. E. Wymann, M. E. Schuler & A. P. Roszkowski, "Inhibition of Histamine-Induced Gastric Secretion by Flavone-6-carboxylic Acids", J. Med. Chem., Vol. 23 (1980), pp. 335-338; Ilarionov, I., L. Rainova & N. Nakov, "Antiinflammatory and Antiulcer Effect of Some Flavonoids Isolated from the Genus Genista", Farmatsiya (Sofia), Vol. 29, No. 6 (1979), pp. 39-46; Viswanthan, S., P. Kulanthaivel, S. K. Nazimudeen, T. Vinayakam, C. Gopalakrishnan & L. Kameswaran, "The Effect of Apigenin 7,4'-Di-O-Methyl Ether, a Flavone from Andrographis Paniculata on Experimentally Induced Ulcers", Indian J. Pharm. Sci., Vol. 43, No. 5 (1981), pp. 159-161; Barnaulov, O. D., O. A. Manicheva, G. G. Zapesochnaya, V. L. Shelyuto & V. I. Glyzin, "Effect of Some Flavonoids on the Ulcerogenic Activity of Reserpine in Mice", Khim.-Farm. Zh., Vol. 16, No. 3 (1982), pp. 300-303; Barnaulov, O. D., O. A. Manicheva & P. P. Denisenko, "Method for Evaluating the Effect of Preparations on the Ulcerogenic Activity of Reserpine in Mice", Farmakol. Toksikol. (Moscow), Vol. 45, No. 4 (1982), pp. 105-110; Tariq, M., N. S. Parmar, A. M. Ageel, I. A. AI-Meshal & A. R. Abu-Jayyab, "The Gastric Anti-Ulcer Activity of Khat (Catha edulis Forsk): Investigations on its Flavonoid Fraction", Research Communications in Substances of Abuse, Vol. 5, No. 2 (1984), pp. 157-160; Villar, A., M. A. Gasco & M. J. Alcaraz, "Antiinflammatory and Anti-ulcer Properties of Hypolaetin-8-glucoside, a Novel Plant Flavonoid", J. Pharm. Pharmacol., Vol. 36 (1984), pp. 820-823; Barnaulov, O. D., O. A. Manicheva & N. F. Komissarenko, "Comparative Evaluation of the Effect of Some Flavonoids on Changes in the Gastric Wall of Reserpine-Treated or Immobilized Mice", Khim.-Farm. Zh., Vol. 17, No. 8 (1983), pp. 946-951; Barnaulov, O. D., O. A. Manicheva, V. L. Shelyuto, M. M. Konopleva & V. I. Glyzin, "Effect of Flavonoids on the Development of Experimental Dystrophy of the Stomach in Mice", Khim.-Farm. Zh., Vol. 18, No. 8 (1984), pp. 935-941; Barnaulov, O. D., O. A. Manicheva, I. I. Chemesova & N. F. Komissarenko, "Comparative Evaluation of the Effect of Flavonoids on the Development of Experimental Lesions in the Mouse Stomach", Khim.-Farm. Zh., Vol. 18, No. 11 (1984), pp. 1330-1333; Barnaulov, O. D., O. A. Manicheva, R. K. Yasinov & G. P. Yakovlev, "Evaluation of the Effect of Flavonoids from the Aerial Parts of Astragalus Quisqualis Bunge and A. Floccosifolius Sumn. on the Development of Experimental Lesions in the Mouse Stomach", Rastit. Resur., Vol. 21, No. 1 (1985), pp. 85-90; Konturek, S. J., M. E. Kitler, T. Brzozowski & T. Radecki, "Gastric Protection by Meciadanol--A New Synthetic Flavonoid-Inhibiting Histidine Decarboxylase", Digestive Diseases and Sciences, Vol. 31, No. 8 (Aug. 1986), pp. 847-852; Goel, R. K., V. B. Pandey, S. P. D. Dwivedi & Y. V. Rao, "Antiinflammatory and Antiulcer Effects of Kaempferol, a Flavone, Isolated from Rhamnus procumbens", Indian Journal of Experimental Biology, Vol. 26 (February 1988), pp. 121-124; Rainova, L., N. Nakov, S. Bogdanova, E. Minkov & D. Staneva-Stoicheva, Phytotherapy Research, Vol. 2, No. 3 (1988), pp. 137-139; Lin, Y. L. & S. Y. Hsu, "The Constituents of the Antiulcer Fractions of Euphorbia Hirta", The Chinese Pharmaceutical Journal, Vol. 40, No. 1 (1988), pp. 49-51; Martin, M. J., C. Alarcon de la Lastra, E. Marhuenda, F. Delgado & J. Torrebianca, "Anti-ulcerogenicity of the Flavonoid Fraction from Dittrichia viscosa (L.) W. Greuter in Rats", Phytotherapy Research, Vol. 2, No. 4 (1988), pp. 183-186; Cristoni, A., S. Malandrino & M. J. Magistretti, "Effect of a Natural Flavonoid on Gastric Mucosal Barrier", Arzneim.-Forsch., Vol. 39(I), No. 5 (1989), pp. 590-592; Brasseur, T., "Proprietes Anti-inflammatoires de Flavonoides", J. Pharm. Belg., Vol. 44, No. 3 (1989), pp. 235-241.
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Apigenin 7,4'-Di-O-Methyl Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Meshal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
Abu-Jayyab
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Identifiers

REACTION_CXSMILES
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N)C(O)=O.COC1C=CC2C3CCN4C[C@H]5C[C@@H](OC(C6C=C(OC)C(OC)=C(OC)C=6)=O)[C@H](OC)[C@@H](C(OC)=O)[C@H]5C[C@@H]4C=3NC=2C=1.C1C(C2OC3C(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C[O:101][C@@H:102]1[C@@H:111]([C:112]2[CH:113]=[CH:114][C:115]([OH:119])=[C:116](O)[CH:117]=2)[O:110][C:109]2[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=2[CH2:103]1.N[C@H](C(O)=O)CC1N=CNC=1>>[CH:113]1[C:112]([C:111]2[O:110][C:109]3[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=3[C:103](=[O:1])[C:102]=2[OH:101])=[CH:117][CH:116]=[C:115]([OH:119])[CH:114]=1.[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Step Three
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)N
Step Six
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[C@H]1CC=2C(=CC(=CC2O[C@@H]1C=3C=CC(=C(C3)O)O)O)O
Step Ten
Name
Apigenin 7,4'-Di-O-Methyl Ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC=N1)C(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)N
Step Fifteen
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
Step 18
Name
Meshal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Abu-Jayyab
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
Name
Type
product
Smiles
O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05399584

Procedure details

The following references disclose certain compounds related to flavone having various effects on the gastrointestinal system; some are disclosed to have anti-ulcer activity: Belgian Patent No. 888,982 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Sep. 16, 1981; Japanese Patent No. 70-24111 of Taisho Pharmaceutical Co., Ltd., published Nov. 10, 1972; Japanese Patent No. 72-32888 of Taisho Pharmaceutical Co., Ltd., published Dec. 15, 1973; Japanese Patent No. 72-032889 of Taisho Pharm. Co., published Dec. 15, 1973; Japanese Patent No. 74-093023 of Taisho Pharmaceutical KK, published Feb. 24, 1976; Japanese Patent Application No. 78-098452 of Taisho Pharmaceutical KK, published Feb. 27, 1980; French Patent No. 011,196 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Nov. 10, 1980; Swiss Patent No. 126,197 of Khark Chem. Pharm., published May 13, 1977; German Patent No. 615,710 of Hoechst AG, published Nov. 11, 1987; Obolentseva, G. V. & Y. I. Khadzhai, "Pharmacological Data on Certain Aspects of the Action of Glycyrrhiza Flavonoids", Vop. Izuch. Ispol'z. Solodki Nauka. (1966), pp. 163-166; Gabor, M. & A. Kekes-Szabo, "Effect of Bioflavonoids in the Experimental Gastric Ulcer", Kiserl. Orvostud., Vol. 24, No. 1 (1972), pp. 1-4; Ciaceri, G. & G. Attaguile, "Effects of Luteolin, Apigenin, and Acacetin on Experimentally Induced Gastric Ulcer", Minerva Med., Vol. 63, No. 29 (1972), pp. 1665-1668; Selenina, L. V., R. N. Zozulya & T. N. Yakovleva, "Polyphenols of Potentilia Erecta and Their Biological Activity", Rast. Resur., Vol. 9, No. 3 (1973), pp. 409-414; Parmar, N. S. & M. N. Ghosh, "The Anti-Inflammatory and Anti-Gastric Ulcer Activities of Some Bio flavonoids", Bull. Jawaharlal Inst. Post-Grad. Med. Educ. Res., Vol. 1, No. 1 (1976), pp. 6-11; Pfister, J. R., W. E. Wymann, M. E. Schuler & A. P. Roszkowski, "Inhibition of Histamine-Induced Gastric Secretion by Flavone-6-carboxylic Acids", J. Med. Chem., Vol. 23 (1980), pp. 335-338; Ilarionov, I., L. Rainova & N. Nakov, "Antiinflammatory and Antiulcer Effect of Some Flavonoids Isolated from the Genus Genista", Farmatsiya (Sofia), Vol. 29, No. 6 (1979), pp. 39-46; Viswanthan, S., P. Kulanthaivel, S. K. Nazimudeen, T. Vinayakam, C. Gopalakrishnan & L. Kameswaran, "The Effect of Apigenin 7,4'-Di-O-Methyl Ether, a Flavone from Andrographis Paniculata on Experimentally Induced Ulcers", Indian J. Pharm. Sci., Vol. 43, No. 5 (1981), pp. 159-161; Barnaulov, O. D., O. A. Manicheva, G. G. Zapesochnaya, V. L. Shelyuto & V. I. Glyzin, "Effect of Some Flavonoids on the Ulcerogenic Activity of Reserpine in Mice", Khim.-Farm. Zh., Vol. 16, No. 3 (1982), pp. 300-303; Barnaulov, O. D., O. A. Manicheva & P. P. Denisenko, "Method for Evaluating the Effect of Preparations on the Ulcerogenic Activity of Reserpine in Mice", Farmakol. Toksikol. (Moscow), Vol. 45, No. 4 (1982), pp. 105-110; Tariq, M., N. S. Parmar, A. M. Ageel, I. A. AI-Meshal & A. R. Abu-Jayyab, "The Gastric Anti-Ulcer Activity of Khat (Catha edulis Forsk): Investigations on its Flavonoid Fraction", Research Communications in Substances of Abuse, Vol. 5, No. 2 (1984), pp. 157-160; Villar, A., M. A. Gasco & M. J. Alcaraz, "Antiinflammatory and Anti-ulcer Properties of Hypolaetin-8-glucoside, a Novel Plant Flavonoid", J. Pharm. Pharmacol., Vol. 36 (1984), pp. 820-823; Barnaulov, O. D., O. A. Manicheva & N. F. Komissarenko, "Comparative Evaluation of the Effect of Some Flavonoids on Changes in the Gastric Wall of Reserpine-Treated or Immobilized Mice", Khim.-Farm. Zh., Vol. 17, No. 8 (1983), pp. 946-951; Barnaulov, O. D., O. A. Manicheva, V. L. Shelyuto, M. M. Konopleva & V. I. Glyzin, "Effect of Flavonoids on the Development of Experimental Dystrophy of the Stomach in Mice", Khim.-Farm. Zh., Vol. 18, No. 8 (1984), pp. 935-941; Barnaulov, O. D., O. A. Manicheva, I. I. Chemesova & N. F. Komissarenko, "Comparative Evaluation of the Effect of Flavonoids on the Development of Experimental Lesions in the Mouse Stomach", Khim.-Farm. Zh., Vol. 18, No. 11 (1984), pp. 1330-1333; Barnaulov, O. D., O. A. Manicheva, R. K. Yasinov & G. P. Yakovlev, "Evaluation of the Effect of Flavonoids from the Aerial Parts of Astragalus Quisqualis Bunge and A. Floccosifolius Sumn. on the Development of Experimental Lesions in the Mouse Stomach", Rastit. Resur., Vol. 21, No. 1 (1985), pp. 85-90; Konturek, S. J., M. E. Kitler, T. Brzozowski & T. Radecki, "Gastric Protection by Meciadanol--A New Synthetic Flavonoid-Inhibiting Histidine Decarboxylase", Digestive Diseases and Sciences, Vol. 31, No. 8 (Aug. 1986), pp. 847-852; Goel, R. K., V. B. Pandey, S. P. D. Dwivedi & Y. V. Rao, "Antiinflammatory and Antiulcer Effects of Kaempferol, a Flavone, Isolated from Rhamnus procumbens", Indian Journal of Experimental Biology, Vol. 26 (February 1988), pp. 121-124; Rainova, L., N. Nakov, S. Bogdanova, E. Minkov & D. Staneva-Stoicheva, Phytotherapy Research, Vol. 2, No. 3 (1988), pp. 137-139; Lin, Y. L. & S. Y. Hsu, "The Constituents of the Antiulcer Fractions of Euphorbia Hirta", The Chinese Pharmaceutical Journal, Vol. 40, No. 1 (1988), pp. 49-51; Martin, M. J., C. Alarcon de la Lastra, E. Marhuenda, F. Delgado & J. Torrebianca, "Anti-ulcerogenicity of the Flavonoid Fraction from Dittrichia viscosa (L.) W. Greuter in Rats", Phytotherapy Research, Vol. 2, No. 4 (1988), pp. 183-186; Cristoni, A., S. Malandrino & M. J. Magistretti, "Effect of a Natural Flavonoid on Gastric Mucosal Barrier", Arzneim.-Forsch., Vol. 39(I), No. 5 (1989), pp. 590-592; Brasseur, T., "Proprietes Anti-inflammatoires de Flavonoides", J. Pharm. Belg., Vol. 44, No. 3 (1989), pp. 235-241.
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Apigenin 7,4'-Di-O-Methyl Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
Meshal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
Abu-Jayyab
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Identifiers

REACTION_CXSMILES
[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N)C(O)=O.COC1C=CC2C3CCN4C[C@H]5C[C@@H](OC(C6C=C(OC)C(OC)=C(OC)C=6)=O)[C@H](OC)[C@@H](C(OC)=O)[C@H]5C[C@@H]4C=3NC=2C=1.C1C(C2OC3C(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=C(O)C=3C(=O)C=2)=CC(O)=C(O)C=1.C[O:101][C@@H:102]1[C@@H:111]([C:112]2[CH:113]=[CH:114][C:115]([OH:119])=[C:116](O)[CH:117]=2)[O:110][C:109]2[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=2[CH2:103]1.N[C@H](C(O)=O)CC1N=CNC=1>>[CH:113]1[C:112]([C:111]2[O:110][C:109]3[CH:108]=[C:107]([OH:120])[CH:106]=[C:105]([OH:121])[C:104]=3[C:103](=[O:1])[C:102]=2[OH:101])=[CH:117][CH:116]=[C:115]([OH:119])[CH:114]=1.[O:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH:3]=[C:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Step Three
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)N
Step Six
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[C@H]1CC=2C(=CC(=CC2O[C@@H]1C=3C=CC(=C(C3)O)O)O)O
Step Ten
Name
Apigenin 7,4'-Di-O-Methyl Ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Flavonoid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC=N1)C(=O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)N
Step Fifteen
Name
Flavonoids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(C1)NC3=C2CCN4[C@@H]3C[C@H]5[C@@H](C4)C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C=6C=C(C(=C(C6)OC)OC)OC
Step 18
Name
Meshal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Abu-Jayyab
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O
Name
Type
product
Smiles
O1C(=CC(=O)C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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